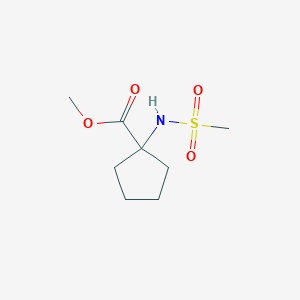
Methyl1-(methylsulfonamido)cyclopentanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(methylsulfonamido)cyclopentanecarboxylate is an organic compound with a unique structure that includes a cyclopentane ring, a methylsulfonamido group, and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(methylsulfonamido)cyclopentanecarboxylate typically involves the reaction of cyclopentanecarboxylic acid with methanesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then esterified with methanol to yield the final product. The reaction conditions often require the use of a base such as potassium tert-butoxide in a solvent like N,N-dimethylformamide (DMF) to facilitate the cyclization and esterification processes .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(methylsulfonamido)cyclopentanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Hydrolysis can be carried out using aqueous acid or base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(methylsulfonamido)cyclopentanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Methyl 1-(methylsulfonamido)cyclopentanecarboxylate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with various enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1-aminocyclopropanecarboxylate: A structural analog with similar applications in plant growth regulation.
Methyl cyclopentanecarboxylate: Lacks the sulfonamide group but shares the cyclopentane ring structure.
Tetraminic acid sulfone analogs: Compounds with similar sulfonamide functionality but different ring structures.
Uniqueness
Methyl 1-(methylsulfonamido)cyclopentanecarboxylate is unique due to its combination of a cyclopentane ring, a sulfonamide group, and an ester functionality. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H15NO4S |
|---|---|
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
methyl 1-(methanesulfonamido)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H15NO4S/c1-13-7(10)8(5-3-4-6-8)9-14(2,11)12/h9H,3-6H2,1-2H3 |
InChI-Schlüssel |
ZFAJADANXRIJOI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CCCC1)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


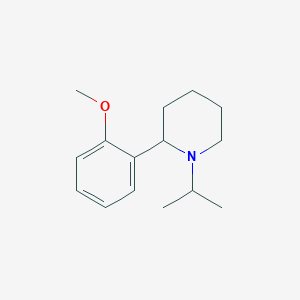
![tert-Butyl ((3aS,6aR)-6a-methylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B13002707.png)

![Tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate](/img/structure/B13002715.png)
![6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13002723.png)
![1H-Pyrazolo[3,4-d]pyridazine](/img/structure/B13002725.png)
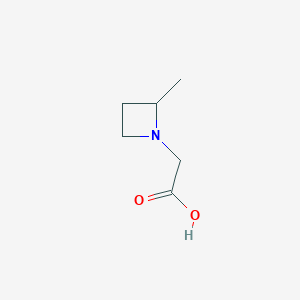

![Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13002743.png)
![3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-chlorobenzamide](/img/structure/B13002745.png)

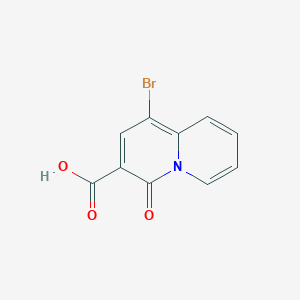
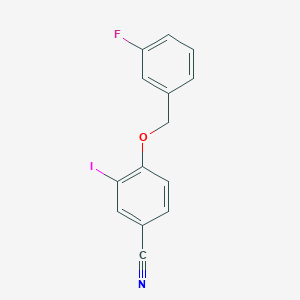
![5,7-Dichloro-N-(2,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13002774.png)
